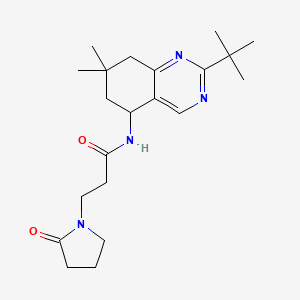![molecular formula C29H25F3N2O2 B6069940 1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6069940.png)
1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine, also known as NPB-TZ, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用機序
1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine acts as an antagonist of the 5-HT1A receptor by binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the release of serotonin, which is a neurotransmitter that regulates mood and anxiety. 1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine also inhibits the reuptake of serotonin, dopamine, and norepinephrine by binding to transporters that are responsible for their uptake into presynaptic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine include a decrease in the release of serotonin, which can lead to a reduction in anxiety and stress. It also increases the levels of dopamine and norepinephrine, which can improve mood and cognitive function. 1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested as a potential treatment for mood and anxiety disorders.
実験室実験の利点と制限
One advantage of using 1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its potency and selectivity as a 5-HT1A receptor antagonist. This allows for more precise manipulation of the receptor and downstream signaling pathways. However, one limitation is that 1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential as a treatment for mood and anxiety disorders in humans. Another area of research is the development of more potent and selective 5-HT1A receptor antagonists based on the structure of 1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine. Additionally, the effects of 1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine on other neurotransmitter systems and brain regions could be explored to gain a better understanding of its mechanism of action.
合成法
The synthesis of 1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 1-naphthalenemethanol with 4-(3-trifluoromethylphenyl)piperazin-1-yl)benzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain 1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine in high yield.
科学的研究の応用
1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine has been used in various scientific research applications, particularly in the field of neuroscience. It has been found to act as a potent and selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play important roles in the brain.
特性
IUPAC Name |
[4-(naphthalen-1-yloxymethyl)phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25F3N2O2/c30-29(31,32)24-7-4-8-25(19-24)33-15-17-34(18-16-33)28(35)23-13-11-21(12-14-23)20-36-27-10-3-6-22-5-1-2-9-26(22)27/h1-14,19H,15-18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJGLUOHVOCKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)COC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B6069862.png)
![1-[(4-methylphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B6069872.png)
![2-[(3,4-dimethylphenyl)amino]-3-{[(3,4-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6069878.png)
![3-[(4-anilinophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6069886.png)
![4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B6069888.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6069895.png)
![(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6069904.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea](/img/structure/B6069906.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)acetamide](/img/structure/B6069914.png)
![1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B6069923.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B6069934.png)

![3-({2-[(4-tert-butylphenoxy)acetyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6069963.png)